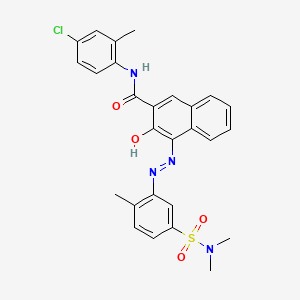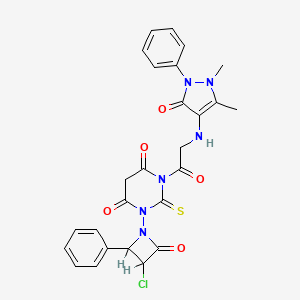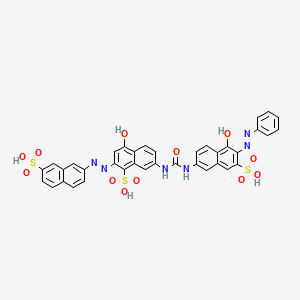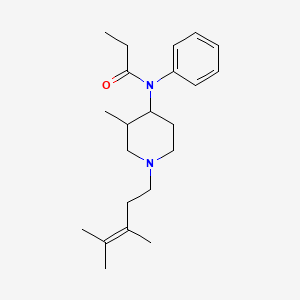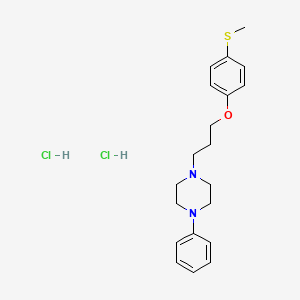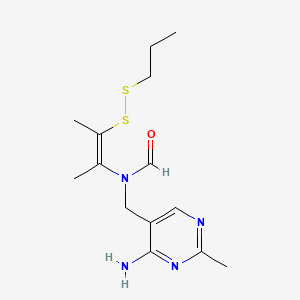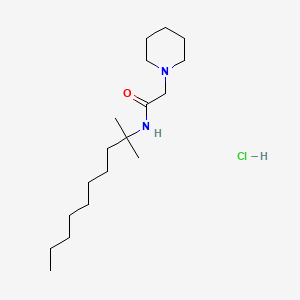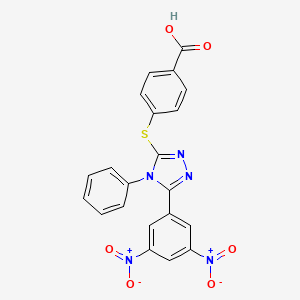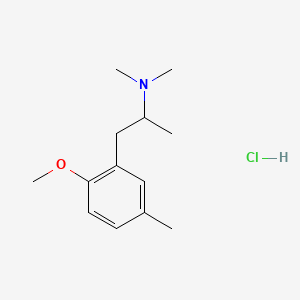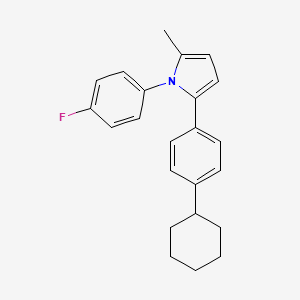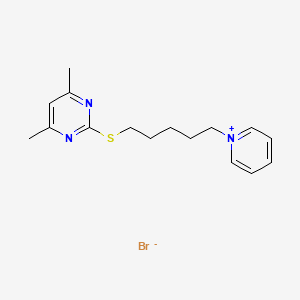
1-(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)pyridinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)pyridinium bromide is a compound that features a pyridinium salt structure. Pyridinium salts are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science. This compound, in particular, is characterized by the presence of a pyridinium ring, a thioether linkage, and a pyrimidine moiety, making it a unique and versatile molecule.
准备方法
The synthesis of 1-(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)pyridinium bromide typically involves the following steps:
Synthesis of the Pyrimidine Intermediate: The starting material, 4,6-dimethyl-2-pyrimidine, is synthesized through a series of reactions involving the condensation of appropriate precursors.
Formation of the Thioether Linkage: The pyrimidine intermediate is then reacted with a suitable thiol compound to form the thioether linkage.
Alkylation Reaction: The thioether intermediate undergoes an alkylation reaction with a suitable alkyl halide to introduce the pentyl chain.
Quaternization: Finally, the compound is quaternized with pyridine and bromine to form the pyridinium salt.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions.
化学反应分析
1-(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)pyridinium bromide undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridinium ring can be reduced to form the corresponding dihydropyridine using reducing agents like sodium borohydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)pyridinium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound is used in the development of advanced materials, such as ionic liquids and catalysts for various chemical processes.
作用机制
The mechanism of action of 1-(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)pyridinium bromide involves its interaction with specific molecular targets. The pyridinium moiety can interact with biological membranes, affecting their integrity and function. Additionally, the thioether linkage and pyrimidine ring can interact with enzymes and other proteins, modulating their activity and leading to various biological effects.
相似化合物的比较
1-(5-((4,6-Dimethyl-2-pyrimidinyl)thio)pentyl)pyridinium bromide can be compared with other similar compounds, such as:
5-(4,6-Dimethyl-2-pyrimidinyl)-1,3,4-oxadiazole-2-thione: This compound features a similar pyrimidine moiety but differs in its overall structure and reactivity.
Pyridinium Salts: Other pyridinium salts with different substituents can be compared in terms of their reactivity, biological activity, and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
90094-31-8 |
|---|---|
分子式 |
C16H22BrN3S |
分子量 |
368.3 g/mol |
IUPAC 名称 |
4,6-dimethyl-2-(5-pyridin-1-ium-1-ylpentylsulfanyl)pyrimidine;bromide |
InChI |
InChI=1S/C16H22N3S.BrH/c1-14-13-15(2)18-16(17-14)20-12-8-4-7-11-19-9-5-3-6-10-19;/h3,5-6,9-10,13H,4,7-8,11-12H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
HMGRWJXTQMZFEO-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=NC(=N1)SCCCCC[N+]2=CC=CC=C2)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


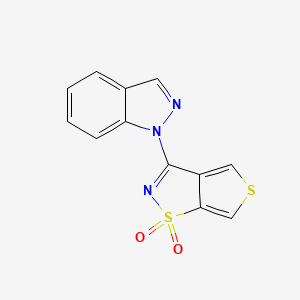
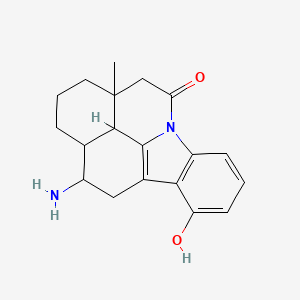
![ethyl 2-cyano-4-[1,3-dihydro-1,3,3-trimethyl-5-(5-methyl-2-benzoxazolyl)-2H-indole-2-ylidene]-2-butenoate](/img/structure/B12722811.png)
